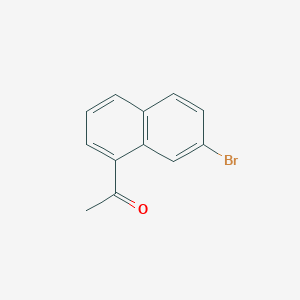

(7-Bromo-1-naphthalenyl)ethanone

説明

(7-Bromo-1-naphthalenyl)ethanone (CAS: Not explicitly provided; synonyms include 7-bromo-1-acetylnaphthalene) is a brominated aromatic ketone characterized by a naphthalene backbone substituted with a bromine atom at position 7 and an acetyl group at position 1. It exists as a yellow crystalline solid with moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Primarily used as an intermediate in organic synthesis, its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

特性

分子式 |

C12H9BrO |

|---|---|

分子量 |

249.10 g/mol |

IUPAC名 |

1-(7-bromonaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C12H9BrO/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11/h2-7H,1H3 |

InChIキー |

XPIBNCGHRJCREA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=CC2=C1C=C(C=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Structural Similarity and Substituent Effects

Using computational similarity scoring (Tanimoto coefficients), the following analogs exhibit close structural resemblance to (7-Bromo-1-naphthalenyl)ethanone:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 2142-63-4 | 0.95 | Dihydro backbone, methyl groups at C5/C8 |

| 1-(3-Bromo-5-methylphenyl)ethanone | 14401-73-1 | 0.95 | Phenyl ring (non-naphthalene), methyl at C5 |

| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | 30098-36-3 | 0.93 | Dihydro backbone (no acetyl group) |

| (4-Chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone | N/A | N/A | Chlorophenyl, dibromo, hydroxy, methoxy substituents |

- Electronic and Steric Effects: The dihydro backbone in 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one reduces aromaticity, increasing susceptibility to electrophilic attacks compared to the fully aromatic naphthalenyl ethanone . Methoxy and hydroxy groups in (4-Chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone enhance hydrogen-bonding capacity, improving crystallinity but reducing solubility in non-polar solvents .

Crystallographic and Solid-State Properties

- Molecular Conformation: Crystal structures of analogs like (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone reveal dihedral angles between the naphthalene and aryl groups ranging from 55°–60°, with carbonyl groups either coplanar or twisted relative to the naphthalene ring. This contrasts with the target compound’s unsubstituted naphthalene, which likely adopts a more planar conformation .

- Halogen Bonding: Dibromo analogs (e.g., 3,6-dibromo derivatives) exhibit Br⋯O interactions (<3.3 Å), stabilizing crystal packing via halogen bonding—a feature absent in mono-bromo compounds like the target .

Physicochemical Properties

| Property | This compound | 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 1-(3-Bromo-5-methylphenyl)ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~239.1 (estimated) | 283.17 | 213.05 |

| Solubility | Moderate in DMSO, ethanol | Low in water; high in chloroform | High in acetone, moderate in ethanol |

| Melting Point | Not reported | 120–122°C (predicted) | 85–87°C |

- Hydrophobicity : Methyl and dihydro groups in analogs increase logP values, enhancing lipid solubility but reducing aqueous compatibility .

準備方法

Friedel-Crafts Acylation of Brominated Naphthalene Derivatives

Friedel-Crafts acylation is the most widely reported method for introducing acetyl groups to aromatic systems. For (7-bromo-1-naphthalenyl)ethanone, this approach typically involves two steps:

-

Bromination of Naphthalene : Direct bromination of naphthalene at the 7-position using Br₂ in the presence of FeBr₃ or AlBr₃ yields 7-bromonaphthalene .

-

Acetylation via Friedel-Crafts :

Key Data :

Mechanistic Insight :

The electron-withdrawing bromine substituent at position 7 deactivates the naphthalene ring, directing the acetyl group predominantly to the more reactive α-position (position 1) .

Bromination of 1-Acetylnaphthalene

An alternative route involves brominating pre-acetylated naphthalene:

-

Friedel-Crafts Acetylation : 1-Acetylnaphthalene is synthesized from naphthalene using acetyl chloride and AlCl₃ .

-

Electrophilic Bromination :

Key Data :

Challenges :

The acetyl group is meta-directing, but the fused naphthalene system allows bromination at the 7-position due to steric and electronic factors .

Direct Synthesis from Bromonaphthalene Bromide

A patent (CN102675036A) describes a one-pot method using bromonaphthalene bromide and acetyl chloride :

-

Reaction Setup : Bromonaphthalene bromide (1.0 equiv), acetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in nitropropane.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–75% | |

| Solvent Efficiency | Nitropropane > CH₂Cl₂ | |

| Catalyst Recovery | 80–85% AlCl₃ recycled |

Advantages :

Green Synthesis Using Ultrasound

A recent approach employs ultrasound-assisted synthesis to enhance reaction efficiency :

-

Reactants : 7-Bromonaphthalene, acetyl chloride, and Cs₂.5H₀.5PW₁₂O₄₀ (heteropolyacid catalyst).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Reaction Time | 2 hours (vs. 12 hours conventionally) | |

| Catalyst Reusability | 5 cycles without loss |

Mechanistic Advantage :

Ultrasound cavitation accelerates mass transfer and catalyst activation .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 65–78 | 95 | High | Moderate |

| Bromination of 1-Acetyl | 55–62 | 90–94 | Moderate | Low |

| One-Pot Synthesis | 70–75 | 93 | High | High |

| Ultrasound-Assisted | 82 | 97 | Lab-scale | Moderate |

Q & A

Basic: What are the standard synthetic routes for (7-Bromo-1-naphthalenyl)ethanone, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where bromonaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in solvents like chloroform or DMSO . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution due to improved stabilization of intermediates.

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) ensures complete activation of acetyl chloride.

- Temperature control : Reactions at 50–60°C minimize side products like diacylated derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:

Contradictions in reported crystal structures (e.g., bond angles, packing motifs) arise from polymorphism or refinement errors. To resolve discrepancies:

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, ensuring R-factor convergence below 5% .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to distinguish between polymorphs.

- Cross-validation : Compare with computational models (DFT-optimized geometries) using software like Mercury or Olex2 .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Expect aromatic protons as a multiplet (δ 7.5–8.3 ppm) and acetyl CH₃ as a singlet (δ 2.6 ppm). Bromine’s deshielding effect shifts adjacent protons upfield .

- ¹³C NMR : Key signals include the ketone carbonyl (δ 195–200 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .

- Mass spectrometry : Molecular ion peak [M]⁺ at m/z 238/240 (Br isotopic pattern) confirms molecular weight .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Electronic effects : Bromine’s electronegativity deactivates the naphthalene ring, slowing electrophilic substitution but enabling oxidative addition with Pd catalysts.

- Steric effects : The 7-position minimizes steric hindrance, favoring coupling at the 1-position.

- Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq.) in DMF/H₂O (3:1) at 80°C for 12 hours . Monitor regioselectivity via LC-MS.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Atmosphere : Under inert gas (N₂ or Ar) to avoid moisture absorption or oxidation .

- Compatibility : Avoid contact with strong acids/bases. Use PTFE-lined caps to prevent leaching .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to model electronic properties (e.g., HOMO/LUMO energies).

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for reaction planning .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:

Common issues and solutions:

- Incomplete acylation : Increase reaction time (24–36 hours) or catalyst loading.

- Byproduct formation : Add molecular sieves to absorb HCl, shifting equilibrium toward product .

- Purification losses : Use flash chromatography with finer silica mesh (40–63 μm) for better resolution .

Advanced: What strategies validate the compound’s purity when analytical data is ambiguous?

Answer:

- Combined chromatography : Perform HPLC-DAD/ELSD with a C18 column (MeCN/H₂O gradient) to detect trace impurities.

- Elemental analysis : Confirm Br content (theoretical: 33.6%) to rule out halogen exchange .

- Thermogravimetric analysis (TGA) : A sharp melting point (observed vs. literature) indicates crystalline purity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to design kinetic studies for bromine displacement reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。